molecular formula C11H16ClNO2 B2831786 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1955498-64-2

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2831786
CAS No.: 1955498-64-2
M. Wt: 229.7
InChI Key: YTFDQCHYQPQVPA-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a synthetic organic compound characterized by a unique spirocyclic structure. The compound features a furan ring, an oxygen atom, and an azaspiro ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of furan derivatives with appropriate azaspiro precursors. One common method includes the use of furan-2-carbaldehyde and azaspiro compounds under acidic conditions to form the desired spirocyclic structure. The reaction is often carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of zeolites as catalysts in Friedel-Crafts acylation reactions has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds.

Scientific Research Applications

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azaspiro ring system can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-2-yl)-7-oxa-2-azaspiro[35]nonane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11;/h1-2,5,10,12H,3-4,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDQCHYQPQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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